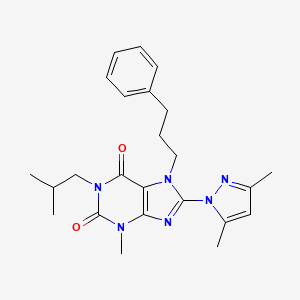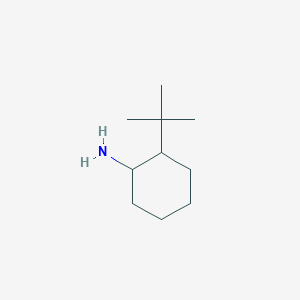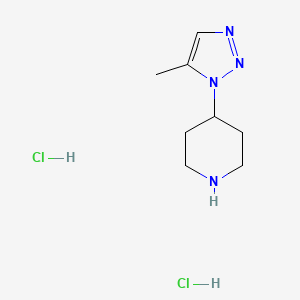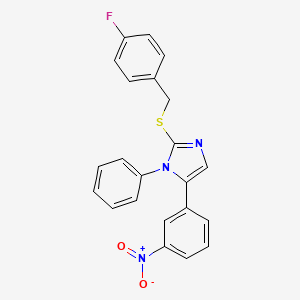![molecular formula C18H20N4OS B2695848 (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 1014072-11-7](/img/structure/B2695848.png)
(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a chemical compound with potential applications in scientific research. This molecule is a piperidinyl benzothiazole pyrazolone derivative, which can be synthesized by a multi-step process. The synthesis method involves the use of various reagents and solvents, and the final product can be purified by different techniques.
Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Activity
The compound’s structural features make it an attractive candidate for cancer research. Researchers have explored its potential as an antitumor agent, particularly against various cancer cell lines. Mechanistic studies have revealed its ability to induce cell cycle arrest, modulate pro-apoptotic and anti-apoptotic proteins, and disrupt mitochondrial function, ultimately leading to apoptosis .
Antibacterial and Antimicrobial Properties
The compound’s benzothiazole moiety contributes to its antibacterial and antimicrobial activities. It has shown efficacy against both Gram-positive and Gram-negative bacteria. Researchers are investigating its potential as a novel antibacterial agent to combat drug-resistant strains .
Antiviral Applications
Preliminary studies suggest that this compound exhibits antiviral activity. It may interfere with viral replication or entry mechanisms, making it a promising lead for developing antiviral drugs .
Anti-Inflammatory Effects
The compound’s unique structure may contribute to its anti-inflammatory properties. Researchers have explored its potential in mitigating inflammatory responses, which could be relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Antidiabetic Potential
Some studies have investigated the compound’s impact on glucose metabolism and insulin sensitivity. Its structural features may play a role in modulating key pathways related to diabetes management .
Ulcerogenic Activity
Interestingly, the compound has been studied for its ulcerogenic effects. Researchers have explored its impact on gastric mucosa and ulcer formation. Understanding these effects could lead to novel therapeutic approaches for gastrointestinal disorders .
Organic Light-Emitting Diodes (OLEDs)
Beyond its biological applications, the compound has found use in OLEDs. Its fluorescence properties make it suitable as a dopant emitter in OLED devices, contributing to efficient light emission .
Anti-Tubercular Research
Recent synthetic developments have focused on benzothiazole-based compounds for anti-tubercular activity. While specific studies on this compound are limited, its structural resemblance to other benzothiazole derivatives warrants further investigation .
Eigenschaften
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-11-15(21(2)20-12)18(23)22-9-7-13(8-10-22)17-19-14-5-3-4-6-16(14)24-17/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKIVKPDRWFYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2695765.png)
![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2695766.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2695769.png)





![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2695780.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2695783.png)

